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  • Product: 5-Phenoxynicotinic acid methyl ester
  • CAS: 936344-52-4

Core Science & Biosynthesis

Foundational

5-Phenoxynicotinic acid methyl ester chemical structure and properties

An In-Depth Technical Guide to 5-Phenoxynicotinic Acid Methyl Ester This guide provides a comprehensive technical overview of 5-Phenoxynicotinic acid methyl ester, a heterocyclic compound of interest to researchers in me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Phenoxynicotinic Acid Methyl Ester

This guide provides a comprehensive technical overview of 5-Phenoxynicotinic acid methyl ester, a heterocyclic compound of interest to researchers in medicinal chemistry, organic synthesis, and drug development. We will delve into its chemical structure, physicochemical properties, synthesis protocols, and potential applications, offering field-proven insights and robust scientific grounding.

Introduction and Significance

5-Phenoxynicotinic acid methyl ester belongs to the family of pyridinecarboxylic acid derivatives, a class of compounds recognized for its diverse biological activities. The core structure, featuring a pyridine ring substituted with a phenoxy group and a methyl ester, presents a versatile scaffold for chemical modification. This versatility makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents. Derivatives of nicotinic acid are known to possess a wide range of biological functions, including anti-inflammatory and antimicrobial properties.[1][2] The introduction of a phenoxy moiety can significantly modulate the molecule's lipophilicity, metabolic stability, and interaction with biological targets, making this compound a subject of interest for structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The fundamental architecture of 5-Phenoxynicotinic acid methyl ester combines an aromatic pyridine core with an ether linkage to a phenyl group and a methyl ester functional group.

  • IUPAC Name: Methyl 5-phenoxypyridine-3-carboxylate

  • Molecular Formula: C₁₃H₁₁NO₃

  • Molecular Weight: 229.23 g/mol

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Structure of 5-Phenoxynicotinic acid methyl ester.

Physicochemical Properties

While specific experimental data for 5-Phenoxynicotinic acid methyl ester is not widely published, properties can be estimated based on analogous compounds like methyl nicotinate and methyl 5-methylnicotinate.[3][4]

PropertyEstimated Value / ObservationSource / Rationale
Appearance White to off-white or pale yellow solid.Based on analogs like Methyl 5-Methylnicotinate.
Melting Point (°C) Expected to be a solid at room temperature.Methyl nicotinate has a melting point of 38-43°C.[4] The larger phenoxy group would likely increase this.
Boiling Point (°C) > 200 °C at 760 mmHg.Methyl nicotinate boils at 209°C.[4] The addition of the phenoxy group will increase the boiling point.
Solubility Soluble in chloroform, methanol, and other common organic solvents. Sparingly soluble in water.Based on typical solubility of similar organic esters.[3]
Spectroscopic Profile

The structural features of 5-Phenoxynicotinic acid methyl ester give rise to a predictable spectroscopic signature.

  • ¹H NMR: The spectrum would show characteristic signals for the pyridine and phenyl protons in the aromatic region (typically δ 7.0-9.0 ppm). A singlet corresponding to the methyl ester protons (-OCH₃) would be expected around δ 3.9-4.0 ppm.

  • ¹³C NMR: Carbon signals for the two aromatic rings would appear in the δ 110-160 ppm range. The carbonyl carbon of the ester group would be significantly downfield, typically around δ 165-170 ppm, and the methyl carbon of the ester would be around δ 52-55 ppm.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester at approximately 1720-1740 cm⁻¹, C-O stretches for the ester and ether linkages around 1100-1300 cm⁻¹, and C=C/C=N stretches for the aromatic rings in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 229, corresponding to the molecular weight of the compound.

Synthesis and Purification

The synthesis of 5-Phenoxynicotinic acid methyl ester can be approached through several well-established organic chemistry transformations. A logical and efficient pathway involves two primary stages: the formation of the diaryl ether via an Ullmann condensation, followed by esterification of the carboxylic acid. Alternatively, the ester can be formed first, followed by the ether synthesis.

Proposed Synthetic Pathway

A robust method involves starting with a halogenated nicotinic acid derivative, such as methyl 5-bromonicotinate, and coupling it with phenol.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} enddot Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Ullmann Condensation

This protocol is a self-validating system grounded in the principles of the Ullmann condensation, a classic copper-catalyzed reaction for forming C-O bonds.[5][6] The choice of a copper catalyst, a suitable base, and a high-boiling polar solvent is critical for driving the reaction to completion.

Materials:

  • Methyl 5-bromonicotinate (1.0 eq)

  • Phenol (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 5-bromonicotinate, phenol, potassium carbonate, and copper(I) iodide.

    • Causality: Anhydrous K₂CO₃ acts as the base to deprotonate phenol, forming the more nucleophilic phenoxide. CuI is the catalyst essential for the coupling reaction.[5]

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.[5] An inert atmosphere prevents oxidation of the copper catalyst.

  • Heating: Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: High temperatures are typically required to overcome the activation energy of the Ullmann condensation.[5]

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Causality: This step separates the organic product from the inorganic salts (like KBr and excess K₂CO₃) and the DMF solvent.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate.

    • Causality: Washing with brine helps to remove residual water from the organic phase. Anhydrous sodium sulfate is a drying agent.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-Phenoxynicotinic acid methyl ester.

    • Causality: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any side products.

Potential Applications and Biological Activity

While specific biological studies on 5-Phenoxynicotinic acid methyl ester are limited in publicly available literature, the structural motifs suggest several areas of potential interest for drug discovery professionals.

  • Anti-inflammatory Activity: Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties.[1] The phenoxy group could enhance these effects or introduce new interactions with inflammatory targets like cyclooxygenase (COX) enzymes.

  • Antimicrobial Agents: The pyridine nucleus is a common feature in many antimicrobial drugs. Research into novel nicotinic acid derivatives has shown promising activity against various bacterial strains, including resistant ones like MRSA.[2][7]

  • FFA1 Agonism for Diabetes: Phenoxyacetic acid derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes.[8] The phenoxynicotinic scaffold shares structural similarities and could be explored for similar activity.

  • CNS Applications: As an analog of nicotinic acid, this compound could serve as a starting point for developing ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.[9]

dot graph "Potential_Biological_Pathway" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Logical flow from compound interaction to therapeutic effect.

Safety and Handling

Based on safety data for analogous compounds like methyl nicotinate, 5-Phenoxynicotinic acid methyl ester should be handled with care in a laboratory setting.[10][11]

  • Hazard Identification: Expected to be an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

    • Eye Protection: Use chemical safety goggles or a face shield.[11]

    • Skin and Body Protection: Wear a laboratory coat.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

5-Phenoxynicotinic acid methyl ester is a structurally interesting compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its synthesis is achievable through established methods like the Ullmann condensation. While direct biological data is sparse, its structural relationship to known bioactive molecules suggests promising avenues for research in anti-inflammatory, antimicrobial, and metabolic disease applications. This guide provides the foundational knowledge for researchers to safely synthesize, handle, and explore the potential of this versatile chemical entity.

References

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  • Loba Chemie. (2021). METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. [Link]

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  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • PubMed. (n.d.). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]

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  • ChemBK. (n.d.). 5-Methyl-nicotinic acid methyl ester. [Link]

  • Gayan, J., & Singh, M. (2023). Phenazopyridine. StatPearls. [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ResearchGate. (2006). Photochemistry of phenazopyridine hydrochloride. [Link]

  • PubChem. (n.d.). Phenazopyridine. [Link]

  • MDPI. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

  • Google Patents. (n.d.). CN103601675B - A kind of preparation method of 5-aminomethyl nicotinic acid.
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

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  • PubChem. (n.d.). 5-Methylnicotinic acid. [Link]

  • The Good Scents Company. (n.d.). methyl nicotinate. [Link]

  • ResearchGate. (2017). Comparative Study of Different Spectrophotometric Methods for Determination of Phenazopyridine Hydrochloride in the Presence of its Oxidative Degradation Product. [Link]

Sources

Exploratory

An In-depth Technical Guide to Substituted Pyridine Building Blocks for Medicinal Chemistry

Introduction: The Enduring Significance of the Pyridine Scaffold in Drug Discovery The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyridine Scaffold in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] Its prevalence is not a matter of chance but a direct consequence of its unique physicochemical properties that make it a "privileged scaffold."[2][3] Pyridine and its derivatives are integral components in a vast number of FDA-approved drugs, underscoring their therapeutic importance.[2][3] They are found in a wide array of therapeutic agents, from the anti-tuberculosis drug isoniazid to the calcium channel blocker nifedipine and the anti-cancer agent imatinib (Gleevec).[2][4]

The utility of the pyridine nucleus stems from several key features:

  • Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring imparts polarity and the ability to act as a hydrogen bond acceptor, which can enhance the aqueous solubility and bioavailability of drug candidates.[5][6]

  • Bioisosteric Replacement: As a bioisostere of a phenyl ring, the pyridine moiety allows chemists to modulate a compound's properties without drastically altering its shape, a crucial strategy in lead optimization.[2]

  • Metabolic Stability: The pyridine ring's aromaticity and electron-deficient nature can influence the metabolic stability of a drug molecule, often by blocking sites susceptible to oxidative metabolism.

  • Diverse Biological Activities: Substituted pyridines exhibit an extensive range of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties.[3][4][7][8]

This guide provides an in-depth exploration of the synthesis and strategic application of substituted pyridine building blocks in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced insights into this critical area of drug discovery.

The Strategic Logic of Pyridine Functionalization

The precise placement of substituents on the pyridine ring is a powerful tool for fine-tuning a molecule's pharmacological profile. The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, dictates its reactivity. Electrophilic aromatic substitution is generally difficult and tends to occur at the 3- and 5-positions, while nucleophilic substitution is favored at the 2-, 4-, and 6-positions.[9] Understanding this inherent reactivity is fundamental to designing efficient synthetic routes.

Causality in Experimental Choices: Why Functionalize at a Specific Position?

The decision to introduce a substituent at a particular position on the pyridine ring is driven by the desire to achieve specific molecular interactions with the biological target and to optimize the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • 2- and 6-Positions: Substituents at these positions can act as "gatekeepers," influencing the orientation of the molecule within a binding pocket. They can also be critical for establishing key hydrogen bonding interactions or for blocking metabolic pathways.

  • 3- and 5-Positions: Functionalization at these positions often modulates the electronic properties of the ring and can be crucial for establishing interactions with the target protein through dipole-dipole or hydrogen bonding interactions.

  • 4-Position: The 4-position is often a key vector for extending the molecule into solvent-exposed regions of a binding site to improve solubility or to introduce additional pharmacophoric elements.

Core Synthetic Methodologies for Substituted Pyridines

The synthesis of functionalized pyridines is a rich and evolving field. Methodologies range from classical condensation reactions to modern transition-metal-catalyzed cross-coupling and C-H activation strategies.

Classical Approaches: Building the Pyridine Core

Several named reactions have been instrumental in the de novo synthesis of the pyridine ring for over a century.[10][11]

  • Hantzsch Pyridine Synthesis: This is a multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[1][9] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1] This method is particularly useful for preparing symmetrically substituted pyridines.

  • Kröhnke Pyridine Synthesis: This method provides a versatile route to substituted pyridines using pyridine itself as a reagent that is not incorporated into the final product. The reaction involves the formation of a pyridinium salt from a bromomethyl ketone, which then undergoes a Michael-like addition to an α,β-unsaturated carbonyl compound in the presence of ammonium acetate to form the desired substituted pyridine.[9]

Modern Synthetic Strategies: Precision and Efficiency

Contemporary synthetic organic chemistry has provided a powerful toolkit for the direct and regioselective functionalization of the pyridine ring.

Transition-Metal-Catalyzed Cross-Coupling Reactions

These reactions have revolutionized the synthesis of substituted pyridines by allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[12][13][14][15]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a pyridine halide (or triflate) and a boronic acid or ester is one of the most widely used methods for introducing aryl and heteroaryl substituents.[15] Pyridine-2-sulfinates have also emerged as effective coupling partners, serving as alternatives to the often unstable pyridine-2-boronic acids.[16]

  • Negishi Coupling: This reaction utilizes organozinc reagents as the nucleophilic partner and is catalyzed by palladium or nickel complexes.[17] It is known for its high functional group tolerance.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing a direct route to aminopyridines, which are valuable intermediates in drug synthesis.[15]

Direct C-H Functionalization

The direct functionalization of C-H bonds is a highly atom-economical and sustainable approach to synthesizing substituted pyridines.[18]

  • Minisci Reaction: This venerable reaction involves the addition of nucleophilic carbon-centered radicals to a protonated pyridine ring, typically affording a mixture of C2 and C4-alkylated products.[19]

  • Transition-Metal-Catalyzed C-H Activation: Palladium, rhodium, and iridium catalysts have been developed to direct the functionalization of specific C-H bonds on the pyridine ring, often with the aid of a directing group.[13][18][20] This strategy allows for highly regioselective arylation, alkylation, and alkenylation.[18]

The Role of Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates that facilitate the functionalization of the pyridine ring.[21] The N-oxide group activates the ring towards both electrophilic and nucleophilic attack.

  • Electrophilic Substitution: The N-oxide directs electrophilic substitution to the 4-position.

  • Nucleophilic Substitution: Treatment of pyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) or acetic anhydride can introduce substituents at the 2- and 4-positions.[22] Sequential addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, provides a regiospecific route to 2-substituted pyridines.[23]

Experimental Protocols: A Practical Guide
Protocol 1: Synthesis of a 2-Arylpyridine via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 2-bromopyridine with an arylboronic acid.

Materials:

  • 2-Bromopyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Toluene

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried reaction vessel, add 2-bromopyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), sodium carbonate (2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add a degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.[15]

Protocol 2: Synthesis of a 4-Alkylpyridine via Minisci Reaction

This protocol outlines a general procedure for the radical alkylation of pyridine at the 4-position.

Materials:

  • Pyridine

  • Carboxylic acid (source of the alkyl radical)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a reaction vessel, add pyridine (1.0 equiv.) and the carboxylic acid (2.0 equiv.) in a mixture of dichloromethane and water.

  • Add trifluoroacetic acid to protonate the pyridine.

  • Add silver nitrate (0.1 equiv.) and ammonium persulfate (2.0 equiv.).

  • Stir the reaction mixture vigorously at room temperature for several hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the 4-alkylpyridine.[19]

Data Presentation: Structure-Activity Relationships

The strategic substitution of the pyridine ring can have a profound impact on biological activity. The following table summarizes general trends observed in structure-activity relationship (SAR) studies of pyridine derivatives with antiproliferative activity.

Substituent GroupPosition(s)General Effect on Antiproliferative ActivityRationale
Methoxy (-OMe), Hydroxyl (-OH)VariousEnhancementThese groups can act as hydrogen bond donors or acceptors, improving target engagement.[3][8][24]
Carbonyl (-C=O), Amine (-NH₂)VariousEnhancementThese functional groups can participate in key hydrogen bonding and electrostatic interactions within the target's active site.[3][24]
Halogens (F, Cl, Br, I)VariousReductionHalogen atoms can introduce unfavorable steric interactions or alter the electronic properties in a way that is detrimental to binding.[3][8][24]
Bulky GroupsVariousReductionLarge, bulky substituents can cause steric clashes within the binding pocket, preventing optimal orientation for activity.[3][8][24]

Visualization of Synthetic Pathways

Diagram 1: General Strategies for Pyridine Functionalization

G Pyridine Pyridine DeNovo De Novo Synthesis (e.g., Hantzsch) Pyridine->DeNovo Building the Core CH_Func C-H Functionalization Pyridine->CH_Func Direct Modification CrossCoupling Cross-Coupling Pyridine->CrossCoupling Halogenated Pyridines PyridineNoxide Pyridine N-Oxide Chemistry Pyridine->PyridineNoxide Activation SubstitutedPyridines Substituted Pyridines DeNovo->SubstitutedPyridines CH_Func->SubstitutedPyridines CrossCoupling->SubstitutedPyridines PyridineNoxide->SubstitutedPyridines G start Start 2-Bromopyridine Arylboronic acid reaction Reaction Toluene/Ethanol/Water 80-100 °C start->reaction reagents Reagents Pd(OAc)₂ / SPhos Na₂CO₃ reagents->reaction workup Workup Extraction Washing reaction->workup purification Purification Column Chromatography workup->purification product Product | 2-Arylpyridine purification->product

Caption: Stepwise workflow for Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

The pyridine scaffold will undoubtedly continue to be a central theme in medicinal chemistry for the foreseeable future. [2][6]Its versatility and the ever-expanding repertoire of synthetic methodologies for its functionalization ensure its place in the drug discovery pipeline. Future research will likely focus on the development of even more efficient and selective C-H functionalization methods, enabling the late-stage modification of complex molecules. Furthermore, the exploration of novel substitution patterns on the pyridine ring will continue to yield new therapeutic agents with improved efficacy and safety profiles. The strategic application of substituted pyridine building blocks, guided by a deep understanding of their synthesis and structure-activity relationships, will remain a key driver of innovation in the pharmaceutical industry.

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  • Pallas, Jr., N. R., & Taylor, W. S. (2003). U.S. Patent No. 6,509,471 B2. Washington, DC: U.S.
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  • Daugulis, O., et al. (2011). C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 133(40), 15994–15997. [Link]

  • Wikipedia. Pyridine. [Link]

  • Organic Chemistry Portal. Pyridine N-oxide and derivatives. [Link]

  • Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(1), 273. [Link]

  • Zhang, W., et al. (2022).
  • ResearchGate. Cooperative C-H Activation of Pyridine by PBP Complexes of Rh and Ir Can Lead to Bridging 2-Pyridyls with Different Connectivity to the B-M Unit. [Link]

  • ResearchGate. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]

  • YouTube. (2024). C-H activation at remote positions. [Link]

  • Na, C., et al. (2023). Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. Journal of the American Chemical Society, 145(5), 3023–3032. [Link]

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Foundational

The Emerging Bioactive Potential of 5-Phenoxynicotinic Acid Methyl Ester: A Technical Guide for Researchers

Introduction: Beyond Niacin's Shadow Nicotinic acid, or niacin, is a well-established player in the therapeutic arena, primarily recognized for its robust lipid-modifying properties.[1][2][3][4] Its ability to elevate hi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Niacin's Shadow

Nicotinic acid, or niacin, is a well-established player in the therapeutic arena, primarily recognized for its robust lipid-modifying properties.[1][2][3][4] Its ability to elevate high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides has cemented its role in cardiovascular disease management.[1][2][4][5] However, the nicotinic acid scaffold is far more than a one-trick pony. A growing body of research demonstrates that strategic derivatization of the pyridine ring can unlock a diverse range of biological activities, spanning from anti-inflammatory and antimicrobial to anticancer and neuro-modulatory effects.[6][7][8][9][10]

This technical guide delves into the untapped potential of a specific, yet under-explored derivative: 5-Phenoxynicotinic acid methyl ester . While direct research on this compound is nascent, a comprehensive analysis of its structural components—the nicotinic acid core, the phenoxy substituent at the 5-position, and the methyl ester group—provides a strong foundation for predicting its bioactivity and charting a course for future investigation. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering insights into its synthesis, hypothesized mechanisms of action, and detailed protocols for its biological evaluation.

Deconstructing the Molecule: A Triad of Bioactive Potential

The therapeutic promise of 5-Phenoxynicotinic acid methyl ester lies in the synergistic interplay of its three key structural features:

  • The Nicotinic Acid Core: This foundational pyridine-3-carboxylic acid moiety is a known pharmacophore. Beyond its lipid-lowering effects, which are primarily mediated through the G protein-coupled receptor GPR109A, derivatives of nicotinic acid have been shown to exhibit a wide array of biological activities.[2][3] These include anti-inflammatory,[7] antimicrobial,[9] and anticancer properties.[10]

  • The 5-Phenoxy Substituent: The introduction of a phenoxy group at the 5-position of the pyridine ring is a critical modification that is likely to significantly influence the molecule's biological profile. The phenoxy moiety is a common feature in many biologically active compounds. For instance, phenoxyacetic acid derivatives have been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes,[11] and as potent PPARα/γ dual agonists with antihyperglycemic and lipid-modulating activities. Furthermore, the 3-phenoxypyridine scaffold is a key intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and anti-cancer applications, as well as in the development of agrochemicals.[1] Research into 5-substituted pyridine analogues has demonstrated that bulky substituents at this position, such as phenyl groups, can profoundly impact binding affinity to neuronal nicotinic acetylcholine receptors (nAChRs), yielding both agonists and antagonists.[3]

  • The Methyl Ester: The conversion of the carboxylic acid to a methyl ester can modulate the compound's physicochemical properties, such as lipophilicity and membrane permeability, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Esterification is a common strategy in drug design to create prodrugs, potentially improving oral bioavailability and reducing irritation.[12]

Proposed Synthesis of 5-Phenoxynicotinic Acid Methyl Ester

A plausible and efficient synthesis of the title compound can be envisioned through a multi-step process, leveraging established organic chemistry reactions. A key starting material would be 5-bromonicotinic acid, which serves as a versatile scaffold for introducing the phenoxy group via a cross-coupling reaction.[8]

Synthetic Workflow Diagram

G A 5-Bromonicotinic Acid C Ullmann Condensation (CuI, Base, Solvent) A->C B Phenol B->C D 5-Phenoxynicotinic Acid C->D Formation of Ether Linkage E Esterification (Methanol, Acid Catalyst) D->E F 5-Phenoxynicotinic Acid Methyl Ester E->F Ester Formation

Caption: Proposed synthetic route for 5-Phenoxynicotinic acid methyl ester.

Step-by-Step Experimental Protocol: Synthesis
  • Step 1: Ullmann Condensation for 5-Phenoxynicotinic Acid

    • To a solution of 5-bromonicotinic acid (1 equivalent) and phenol (1.2 equivalents) in an appropriate high-boiling solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), add a copper(I) iodide catalyst (0.1 equivalents) and a suitable base (e.g., potassium carbonate, 2 equivalents).

    • Heat the reaction mixture at 120-140°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and acidify with a mineral acid (e.g., 1M HCl) to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum to yield crude 5-phenoxynicotinic acid.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Step 2: Fischer Esterification for 5-Phenoxynicotinic Acid Methyl Ester

    • Suspend the purified 5-phenoxynicotinic acid (1 equivalent) in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 equivalents).

    • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize the excess acid with a weak base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.

    • Purify the final product by column chromatography on silica gel.

Hypothesized Bioactivities and Mechanisms of Action

Based on the structural analysis, 5-Phenoxynicotinic acid methyl ester is hypothesized to exhibit a range of biological activities. The following sections outline these potential activities and propose experimental workflows for their validation.

Neuromodulatory Activity via Nicotinic Acetylcholine Receptors (nAChRs)

The presence of a bulky aromatic substituent at the 5-position of the pyridine ring strongly suggests potential interaction with nAChRs.[3] Depending on the precise nature of this interaction, the compound could act as either an agonist or an antagonist at different nAChR subtypes, which are implicated in various neurological and psychiatric disorders.

G cluster_0 Presynaptic Terminal A 5-Phenoxynicotinic Acid Methyl Ester (Hypothesized Agonist) B α7 nAChR A->B Binds to receptor C Ca²⁺ Influx B->C Channel Opening D Neurotransmitter Release (e.g., Glutamate, Dopamine) C->D Triggers G A RAW 264.7 Macrophages B Stimulation with LPS A->B D Measurement of Nitric Oxide (Griess Assay) B->D E Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA B->E F Western Blot for iNOS and COX-2 Expression B->F C Treatment with 5-Phenoxynicotinic Acid Methyl Ester C->D C->E C->F

Caption: Workflow for evaluating the in vitro anti-inflammatory effects.

  • Cell Culture and Treatment:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

    • Seed the cells in 96-well or 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 5-Phenoxynicotinic acid methyl ester for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant as described above.

    • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anticancer Activity

The phenoxypyridine scaffold is present in some anticancer agents, and various nicotinic acid derivatives have demonstrated cytotoxic effects against cancer cell lines. [1][10]Therefore, evaluating the antiproliferative activity of 5-Phenoxynicotinic acid methyl ester is a logical line of inquiry.

  • MTT Assay for Cell Viability:

    • Objective: To assess the cytotoxic effect of the compound on various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

    • Method:

      • Seed cancer cells in 96-well plates and allow them to attach.

      • Treat the cells with a range of concentrations of 5-Phenoxynicotinic acid methyl ester for 48-72 hours.

      • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

      • Solubilize the formazan crystals with DMSO.

      • Measure the absorbance at 570 nm.

      • Calculate the percentage of cell viability and determine the IC50 value.

  • Colony Formation Assay:

    • Objective: To evaluate the long-term effect of the compound on the proliferative capacity of cancer cells.

    • Method:

      • Seed a low density of cancer cells in 6-well plates.

      • Treat the cells with the test compound at concentrations below the IC50 value.

      • Allow the cells to grow for 10-14 days until visible colonies are formed.

      • Fix and stain the colonies with crystal violet.

      • Count the number of colonies to assess the inhibition of cell proliferation.

Quantitative Data Summary (Hypothetical)

As no direct experimental data exists for 5-Phenoxynicotinic acid methyl ester, the following table presents a template for summarizing potential findings from the proposed experiments.

AssayTarget/Cell LineEndpointHypothetical Result (Example)
nAChR Binding Assayα7 nAChRKi50 nM
nAChR Functional Assay (TEVC)α7 nAChREC501 µM (Agonist)
Griess AssayRAW 264.7IC5010 µM
TNF-α ELISARAW 264.7IC5015 µM
MTT AssayMCF-7IC5025 µM

Conclusion and Future Directions

5-Phenoxynicotinic acid methyl ester stands at the intersection of several promising areas of medicinal chemistry. The convergence of the versatile nicotinic acid scaffold with the biologically significant phenoxy moiety presents a compelling case for its investigation as a novel therapeutic agent. While this guide is based on deductive reasoning from related structures, it provides a robust and scientifically grounded framework for initiating research into this compound.

Future studies should focus on the systematic evaluation of its bioactivity using the protocols outlined herein. Should promising results emerge in the areas of neuromodulation, anti-inflammatory, or anticancer activity, further research into its mechanism of action, structure-activity relationships of related analogues, and in vivo efficacy will be warranted. The exploration of 5-Phenoxynicotinic acid methyl ester could pave the way for new therapeutic strategies for a range of challenging diseases.

References

  • Nicotinic acid - Wikipedia. (n.d.).
  • Boden, W. E. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79–106.
  • Kamal, A., & Grundy, S. M. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 48(1), 79–106.
  • Singh, S., & Sharma, P. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 56-63.
  • Lorenz, E., & Welsch, C. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 154(5), 936–946.
  • Di Mola, A., et al. (2024).
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
  • BenchChem. (2025). The Evolving Landscape of 5-Bromonicotinic Acid Derivatives: A Technical Overview of Biological Activities.
  • Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2798. [Link]

  • El-Sayed, M. A. A., et al. (2025). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
  • Zhang, Y., et al. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. European Journal of Medicinal Chemistry, 105, 136-148.
  • Chem-Impex. (n.d.). 3-Phenoxypyridine.
  • Rao, G. N., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633.
  • Rajput, A. P., & Patil, S. A. (2016). A Review: Synthesis And Docking Study of Biologically Active Esters.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Phenoxy-Pyridines

Abstract The phenoxy-pyridine structural motif is a cornerstone in modern medicinal chemistry, materials science, and agrochemicals. Its prevalence in a myriad of biologically active compounds and functional materials ne...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenoxy-pyridine structural motif is a cornerstone in modern medicinal chemistry, materials science, and agrochemicals. Its prevalence in a myriad of biologically active compounds and functional materials necessitates robust and versatile synthetic methodologies for its construction. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the principal reagents and protocols for the introduction of phenoxy groups onto pyridine rings. This document moves beyond a simple recitation of procedures, offering a critical examination of the underlying mechanistic principles of key transformations, including Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig C-O Coupling. By elucidating the causality behind experimental choices, this guide aims to empower researchers to not only replicate established methods but also to rationally design and troubleshoot their own synthetic routes. Detailed, field-proven protocols, comparative data, and mechanistic diagrams are provided to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of the Phenoxy-Pyridine Moiety

The fusion of a pyridine ring with a phenoxy group gives rise to a diaryl ether linkage that imparts unique physicochemical properties to molecules. The pyridine ring, an electron-deficient heterocycle, can engage in hydrogen bonding and π-stacking interactions, while the phenoxy group offers a lipophilic and sterically versatile substituent. This combination has proven highly advantageous in the design of molecules with tailored biological activities and material properties. Consequently, the development of efficient and scalable methods for the synthesis of phenoxy-pyridines is a continuous focus of chemical research.

This guide will systematically explore the most significant and widely employed synthetic strategies. Each section will delve into the theoretical underpinnings of the reaction, provide a detailed experimental protocol, and discuss the scope and limitations of the methodology.

Nucleophilic Aromatic Substitution (SNAr): A Classical and Direct Approach

The Nucleophilic Aromatic Substitution (SNAr) reaction is a fundamental method for the formation of aryl ethers. In the context of pyridine chemistry, this reaction involves the displacement of a leaving group (typically a halide) from an electron-deficient pyridine ring by a phenoxide nucleophile.

Mechanistic Insights and Rationale

The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of the phenoxide nucleophile on a carbon atom bearing a suitable leaving group. This attack is regioselective, favoring the positions ortho (C2/C6) and para (C4) to the ring nitrogen.[1] This preference is due to the ability of the electronegative nitrogen atom to stabilize the resulting anionic intermediate, known as a Meisenheimer complex, through resonance.[1]

Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, where the bond formation and bond breaking occur simultaneously.[2][3]

The reactivity of the halopyridine substrate is paramount and follows the general trend: F > Cl > Br > I. The high electronegativity of fluorine strongly activates the ring towards nucleophilic attack, making fluoropyridines highly reactive substrates that often allow for milder reaction conditions.[4] For less reactive chloropyridines, the presence of additional electron-withdrawing groups on the pyridine ring is often necessary to achieve reasonable reaction rates.[5]

Figure 1: General mechanism of SNAr on a 2-halopyridine.

Protocol: Synthesis of 2-Phenoxypyridine via SNAr

This protocol describes a general procedure for the reaction of a halopyridine with a phenol, exemplified by the synthesis of 2-phenoxypyridine from 2-fluoropyridine and phenol.

Materials:

  • 2-Fluoropyridine

  • Phenol

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Preparation of the Phenoxide: To a flame-dried round-bottom flask under an inert atmosphere, add phenol (1.2 equivalents) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 equivalents) or sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • SNAr Reaction: To the freshly prepared phenoxide solution, add 2-fluoropyridine (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenoxypyridine.

Quantitative Data Summary:

SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
2-FluoropyridinePhenolKOtBuDMF804-6>90
2-ChloropyridinePhenolNaHDMSO12012-1870-85
2-Chloro-5-nitropyridine4-MethoxyphenolK₂CO₃DMF1002-4>95

Ullmann Condensation: The Power of Copper Catalysis

The Ullmann condensation is a classic and powerful method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with an alcohol or phenol.[6][7] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to milder, more efficient catalytic systems.

Mechanistic Considerations

The precise mechanism of the Ullmann condensation is complex and still a subject of investigation. However, it is generally accepted to involve the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the diaryl ether and regenerate the copper(I) catalyst. The use of ligands, such as diamines or phenanthrolines, can accelerate the reaction by stabilizing the copper intermediates and increasing their solubility.[8]

Figure 2: A plausible catalytic cycle for the Ullmann condensation.

Protocol: Copper-Catalyzed Synthesis of 4-Phenoxypyridine

This protocol outlines a modern, ligand-assisted Ullmann condensation for the synthesis of 4-phenoxypyridine from 4-bromopyridine.

Materials:

  • 4-Bromopyridine hydrochloride

  • Phenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline or N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk tube, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 4-bromopyridine hydrochloride (1.0 equivalent), phenol (1.2 equivalents), and anhydrous toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with ethyl acetate.

  • Wash the filtrate with aqueous ammonia solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 4-phenoxypyridine.

Comparative Data for Ullmann Conditions:

Pyridine SubstratePhenolCatalyst/LigandBaseSolventTemp (°C)Yield (%)
3-IodopyridinePhenolCuI / DMEDAK₃PO₄Toluene11085-95
2-Bromopyridine4-tert-ButylphenolCu₂O / 1,10-PhenanthrolineCs₂CO₃Dioxane13075-88
4-Chloropyridine3,5-DimethylphenolCuI / L-prolineK₂CO₃DMSO14060-75

Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Revolution

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a highly versatile and functional group tolerant method for the synthesis of diaryl ethers.[9][10] This palladium-catalyzed cross-coupling reaction has become a mainstay in modern organic synthesis due to its mild reaction conditions and broad substrate scope.

Mechanistic Principles

The catalytic cycle of the Buchwald-Hartwig C-O coupling is analogous to that of the C-N coupling.[11] It commences with the oxidative addition of the aryl halide to a Pd(0) complex, which is typically generated in situ. The resulting Pd(II) complex then reacts with the phenoxide to form a palladium-phenoxide intermediate. Subsequent reductive elimination yields the phenoxy-pyridine product and regenerates the Pd(0) catalyst, thus completing the cycle. The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands generally promoting the reductive elimination step.

Figure 3: Catalytic cycle for the Buchwald-Hartwig C-O coupling.

Protocol: Palladium-Catalyzed Synthesis of 3-Phenoxypyridine

This protocol details a typical Buchwald-Hartwig C-O coupling for the synthesis of 3-phenoxypyridine from 3-bromopyridine.

Materials:

  • 3-Bromopyridine

  • Phenol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or a suitable biarylphosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and Cs₂CO₃ (1.5-2.0 equivalents) to a Schlenk tube.

  • Add 3-bromopyridine (1.0 equivalent), phenol (1.2 equivalents), and anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture to 100-120 °C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Filter through a plug of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-phenoxypyridine.

Ligand and Base Screening Summary:

LigandBaseSolventTemp (°C)Yield (%)
XantphosCs₂CO₃Toluene11085-95
RuPhosK₃PO₄Dioxane10088-96
SPhosK₂CO₃t-BuOH10080-90
BINAPNaOtBuToluene10075-85

Conclusion

The synthesis of phenoxy-pyridines is a well-developed field with several powerful and complementary methods at the disposal of the synthetic chemist. The choice of a particular method will depend on several factors, including the substitution pattern of the pyridine and phenol, the presence of other functional groups, and considerations of cost and scale.

  • Nucleophilic Aromatic Substitution is often the most direct and cost-effective method, particularly when highly activated halopyridines (e.g., fluoropyridines or nitro-substituted chloropyridines) are used.

  • Ullmann Condensation provides a reliable alternative, especially for less activated aryl halides, with modern catalytic systems offering significantly milder conditions than the classical protocols.

  • Buchwald-Hartwig C-O Coupling represents the state-of-the-art in terms of functional group tolerance and mild reaction conditions, making it an excellent choice for the synthesis of complex and highly functionalized phenoxy-pyridines.

By understanding the mechanistic nuances and practical considerations of each of these methods, researchers can confidently and efficiently incorporate the valuable phenoxy-pyridine motif into their target molecules.

References

  • Zilla, M. K., Mahajan, S., Khajuria, R., Gupta, V. K., Kapoor, K. K., & Ali, A. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(5), 2869-2878. [Link]

  • Williams, A. R., & Singleton, D. A. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 137(37), 11942–11945. [Link]

  • Smith, A. M., Williams, G. P., & Williams, I. H. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 52(27), 6940-6952. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (2023, December 2). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023, October 30). Nucleophilic Aromatic Substitution on Pyridine. [Link]

  • Fang, H., Li, Y., & Wang, X. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3465–3473. [Link]

  • Monographs, I. A. R. C. (2000). Pyridine. In Some Industrial Chemicals. International Agency for Research on Cancer. [Link]

  • Wikipedia. (2023, May 15). Ullmann condensation. In Wikipedia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 16, 2026, from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

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Application

Application Notes and Protocols for Catalytic C-O Bond Formation in Pyridine Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Pyridine Ethers in Medicinal Chemistry The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridine Ethers in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The formation of a C-O bond to a pyridine ring, creating a pyridyl ether, is a critical transformation that allows for the modulation of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic profile. Pyridine esters, in particular, are valuable precursors in drug discovery, and the ability to selectively form C-O bonds at various positions on the pyridine ring is a key synthetic challenge.

This guide provides an in-depth exploration of the primary catalytic systems for the formation of C-O bonds in pyridine esters, with a focus on palladium- and copper-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer practical guidance for troubleshooting common challenges.

The Challenge: The Dual Nature of the Pyridine Nucleus

The primary obstacle in the cross-coupling of pyridine derivatives is the Lewis basicity of the ring nitrogen. This nitrogen can coordinate to the metal center of the catalyst, leading to the formation of stable, inactive complexes.[1] This phenomenon, often referred to as catalyst poisoning, can halt the catalytic cycle and result in low or no product formation.[1] Consequently, the choice of catalyst, ligand, and reaction conditions is paramount to achieving efficient C-O bond formation.

Palladium-Catalyzed C-O Bond Formation: The Buchwald-Hartwig Approach

The Buchwald-Hartwig amination has been adapted for C-O bond formation and stands as a powerful tool for the synthesis of aryl ethers. This methodology is particularly effective for the coupling of a wide range of alcohols and phenols with aryl and heteroaryl halides.

Mechanism of Catalysis

The catalytic cycle of the Buchwald-Hartwig C-O coupling reaction is generally understood to proceed through a series of well-defined steps: oxidative addition, ligand exchange, and reductive elimination. The use of bulky, electron-rich phosphine ligands is crucial to facilitate the reductive elimination step, which is often rate-limiting, and to mitigate catalyst deactivation by the pyridine nitrogen.[2][3]

Buchwald_Hartwig_CO_Coupling Pd(0)L_n Pd(0)L_n Oxidative Addition Complex L_nPd(II)(Ar)(X) Pd(0)L_n->Oxidative Addition Complex Ar-X (Pyridine Ester Halide) Alkoxide Complex L_nPd(II)(Ar)(OR') Oxidative Addition Complex->Alkoxide Complex R'-OH, Base (-HX) Alkoxide Complex->Pd(0)L_n Regeneration of Catalyst Product Ar-OR' Alkoxide Complex->Product Reductive Elimination

Caption: Catalytic cycle for Palladium-catalyzed C-O bond formation.

Key Components of the Catalytic System
ComponentRecommended ReagentsRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Readily available and effective sources of Pd(0) in situ.
Ligand Xantphos, Biarylphosphine ligands (e.g., SPhos, XPhos)Bulky, electron-rich ligands that promote reductive elimination and prevent catalyst inhibition by the pyridine nitrogen.[4]
Base Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases that facilitate the deprotonation of the alcohol/phenol. Weaker bases are preferred for substrates with base-sensitive functional groups.[4]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential for reaction efficiency.
Detailed Protocol: Palladium-Catalyzed Coupling of a Halopyridine Ester with a Phenol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halopyridine ester (1.0 equiv)

  • Phenol (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed toluene (0.1 M concentration of the limiting reagent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the halopyridine ester, phenol, Cs₂CO₃, Pd(OAc)₂, and Xantphos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed C-O Bond Formation: The Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-O bonds, typically employing copper catalysts. While traditional Ullmann reactions required harsh conditions, modern protocols utilize ligands to facilitate the reaction under milder temperatures.[5][6]

Mechanism of Catalysis

The mechanism of the copper-catalyzed Ullmann reaction is still a subject of some debate, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The ligand plays a crucial role in stabilizing the copper intermediates and promoting the coupling process.

Ullmann_Condensation Cu(I)X Cu(I)X Cu(I)-Alkoxide L_nCu(I)OR' Cu(I)X->Cu(I)-Alkoxide R'-OH, Base (-HX) Oxidative Addition Complex L_nCu(III)(Ar)(OR')(X) Cu(I)-Alkoxide->Oxidative Addition Complex Ar-X (Pyridine Ester Halide) Product Ar-OR' Oxidative Addition Complex->Product Reductive Elimination Product->Cu(I)X Regeneration of Catalyst

Caption: Proposed catalytic cycle for Copper-catalyzed Ullmann C-O bond formation.

Key Components of the Catalytic System
ComponentRecommended ReagentsRationale
Copper Precursor CuI, CuBr, Cu₂O, nano-CuOInexpensive and readily available copper sources.[7]
Ligand 1,10-Phenanthroline, 8-Hydroxyquinoline, Picolinic acidSimple, effective ligands that accelerate the reaction and allow for milder conditions.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Strong bases are typically required.
Solvent DMF, DMSO, PyridineHigh-boiling polar aprotic solvents are commonly used.
Detailed Protocol: Copper-Catalyzed Coupling of a Halopyridine Ester with an Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halopyridine ester (1.0 equiv)

  • Alcohol (1.5 equiv)

  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMF (0.2 M concentration of the limiting reagent)

Procedure:

  • To a sealable reaction tube, add the halopyridine ester, K₂CO₃, CuI, and 1,10-phenanthroline.

  • Add the alcohol and anhydrous DMF.

  • Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Overview of Catalytic Systems

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Cost HigherLower
Reaction Temperature Generally milder (RT to 120 °C)Generally higher (100-160 °C)
Substrate Scope Broader, especially for less reactive chloridesTraditionally better for iodides and bromides
Functional Group Tolerance Generally higherCan be lower due to harsher conditions
Ligand Complexity Often requires more complex, specialized phosphine ligandsCan often be achieved with simpler, cheaper ligands

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation by pyridine nitrogen.[1] 2. Inactive catalyst precursor. 3. Insufficiently anhydrous/degassed conditions.1. Use bulky, electron-rich ligands (for Pd). Increase ligand loading. 2. Use a pre-catalyst or ensure in situ reduction of the precursor is effective. 3. Use freshly dried solvents and rigorously degas the reaction mixture.[8]
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water or other protic sources. 2. β-hydride elimination from the alkoxide intermediate (for Pd).[2][3]1. Ensure all reagents and solvents are strictly anhydrous. 2. Use a ligand that promotes faster reductive elimination.
Difficulty with 2-Halopyridines Steric hindrance and strong coordination of the nitrogen adjacent to the reaction center.Use more sterically demanding ligands and potentially higher reaction temperatures.
Ester Group Instability Hydrolysis of the ester under basic conditions.Use a weaker base (e.g., K₃PO₄ instead of Cs₂CO₃) and/or lower the reaction temperature and extend the reaction time.[4]

Conclusion

The formation of C-O bonds in pyridine esters is a synthetically valuable transformation that can be effectively achieved using both palladium- and copper-based catalytic systems. The choice between a Buchwald-Hartwig type reaction and an Ullmann condensation will depend on the specific substrate, functional group tolerance, and cost considerations. By understanding the underlying mechanisms and carefully selecting the reaction components, researchers can successfully navigate the challenges associated with the pyridine nucleus and efficiently synthesize a diverse range of pyridyl ether derivatives for applications in drug discovery and materials science.

References

  • Recent advances in catalytic synthesis of pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Strategies for the Synthesis of Pyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Strategies for C−C bond formation of pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. (n.d.). Retrieved from [Link]

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. (2020). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed C-C, C-N and C-O bond formation. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. (n.d.). PMC. Retrieved from [Link]

  • An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. (n.d.). DSpace@MIT. Retrieved from [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021). PubMed. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. (2011). ACS Publications. Retrieved from [Link]

  • Crystallographic Orientation Dependence of Surface Segregation and Alloying on PdCu Catalysts for CO2 Hydrogenation. (n.d.). PMC. Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - NIH. Retrieved from [Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Practical Palladium Catalysts for C-N and C-O Bond Formation. (2025). ResearchGate. Retrieved from [Link]

  • Nano-CuO-Catalyzed Ullmann Coupling of Phenols with Aryl Halides under Ligand-Free Conditions. (2025). ResearchGate. Retrieved from [Link]

  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. (2025). ChemRxiv. Retrieved from [Link]

  • Palladium-Catalyzed Intramolecular C−O Bond Formation. (2025). ResearchGate. Retrieved from [Link]

  • Novel Cu and Pd-Cu Catalysts Supported on Multi-Walled Carbon Nanotubes for Steam Reforming and Decomposition of Methanol. (n.d.). MDPI. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction temperature for phenoxy-pyridine coupling

Triage: The Diagnostic Protocol Before adjusting your heating block, you must identify the mechanistic regime of your reaction. Phenoxy-pyridine coupling proceeds via two distinct pathways with opposing thermal requireme...

Author: BenchChem Technical Support Team. Date: February 2026

Triage: The Diagnostic Protocol

Before adjusting your heating block, you must identify the mechanistic regime of your reaction. Phenoxy-pyridine coupling proceeds via two distinct pathways with opposing thermal requirements: Nucleophilic Aromatic Substitution (


)  or Transition Metal Catalysis (Buchwald-Hartwig/Ullmann) .

Use the decision matrix below to determine your starting optimization point.

Temperature_Optimization_Flow Start Start: Substrate Analysis Check_EWG Is the Pyridine Activated? (EWG at ortho/para position?) Start->Check_EWG SNAr_Path Pathway: SNAr (Electronic Control) Check_EWG->SNAr_Path Yes (e.g., 2-Cl-3-CN) Cat_Path Pathway: Metal Catalysis (Ligand Control) Check_EWG->Cat_Path No (e.g., 3-Cl-pyridine) Temp_SNAr_High Standard: 100-140°C (Unactivated Cl/Br) SNAr_Path->Temp_SNAr_High Moderately Activated Temp_SNAr_Low Activated: 25-60°C (NO2 or multiple EWGs) SNAr_Path->Temp_SNAr_Low Highly Activated Check_Metal Catalyst Type? Cat_Path->Check_Metal Pd_System Palladium (Buchwald) Typ. 60-90°C Check_Metal->Pd_System Pd/Phosphine Cu_System Copper (Ullmann) Typ. 90-120°C Check_Metal->Cu_System Cu/Ligand

Figure 1: Decision matrix for selecting the initial temperature range based on substrate electronics and catalytic strategy.

The Physics of Failure: Why Temperature Matters

In phenoxy-pyridine coupling, temperature is not just an accelerator; it is a selector.

A. The Regime (Thermodynamic Barrier)

For


, the reaction requires the disruption of aromaticity to form the Meisenheimer complex.
  • The Trap: If

    
    , the nucleophile (phenoxide) may reversibly add but fail to eliminate the leaving group, leading to 0% conversion despite consumption of base.
    
  • The Risk: At

    
    , solvent decomposition (DMF/DMAc) generates dimethylamine, which competes with your phenol to form aminopyridine byproducts [1].
    
B. The Catalytic Regime (Ligand Stability)

For Pd or Cu catalysis, the temperature must balance the Oxidative Addition (


)  against Catalyst Deactivation .
  • Palladium: Modern bulky phosphines (e.g., RockPhos, BrettPhos) are thermally sensitive. Above 100°C, the ligand can dissociate, leading to Pd-black precipitation and "reaction death" at 40% conversion [2].

  • Copper: Classical Ullmann requires >140°C. However, modern ligand-assisted Ullmann (e.g., using picolinic acid or diketones) operates at 80-110°C. Exceeding this promotes oxidative homocoupling of the phenol (forming biphenyl ethers) rather than the desired cross-coupling [3].

Troubleshooting Guide

Scenario A: "The reaction stalls at 50% conversion."
  • Diagnosis: Catalyst death (Pd/Cu) or Product Inhibition (

    
    ).
    
  • Immediate Action:

    • Check the color.[1][2] If the solution turned black (Pd) or metallic copper precipitated, your temperature exceeded the ligand's protection threshold.

    • Fix: Lower temperature by 10°C and increase catalyst loading by 2 mol%.

Scenario B: "I see the product, but also a regioisomer."
  • Context: Common in poly-halogenated pyridines.

  • Mechanism: High temperatures erode the selectivity governed by the difference in activation energy (

    
    ) between two sites.
    
  • Fix: Switch to a Kinetic Control Protocol . Lower the temperature to the minimum viable onset (often 40-60°C) and extend reaction time to 24-48 hours.

Scenario C: "Yield drops drastically when scaling up."
  • Diagnosis: Heat transfer lag.

  • Mechanism: In small vials, 100°C is reached in seconds. In a 1L reactor, the ramp time exposes the catalyst to "warm" zones where degradation outpaces activation.

  • Fix: Pre-heat the oil bath/jacket before immersing the vessel, or use a "hot injection" of the catalyst solution.

Data Table: Solvent-Temperature Compatibility
SolventBoiling Point (°C)Rec. Max Reaction T (°C)Risk at High T
THF 6660Pressurization (sealed tube required)
Toluene 110100Evaporation; concentration changes
DMF 153140Decomposes to

(nucleophile scavenger)
DMSO 189120Violent decomposition risk with bases/oxidants
NMP 202160Difficult to remove during workup

The "Thermal Gradient" Validation Protocol

Do not guess the temperature. Measure the reaction's thermal profile using this self-validating protocol.

Objective: Determine the precise


 (reaction start) and 

(decomposition) in a single run.

Equipment: Parallel synthesis block (e.g., Radleys, Mettler Toledo) or 4 separate oil baths.

Step-by-Step Methodology:
  • Preparation: Prepare a master stock solution of Substrate + Phenol + Base + Solvent. (Add Catalyst last if using metal).

  • Distribution: Aliquot into 4 vials.

  • The Gradient: Set four temperature points spanning your expected range.

    • Example (Pd-Cat): 60°C, 80°C, 100°C, 120°C.

    • Example (

      
      ): 80°C, 100°C, 120°C, 140°C.
      
  • Sampling: Take LCMS aliquots at 1 hour and 4 hours .

  • Analysis:

    • Plot Conversion % vs. Temperature .

    • Identify the "Plateau of Stability" : The range where conversion is high but impurity profile is flat.

Thermal_Outcome_Logic Input Temp Gradient Results Res_Low Low Conv. Clean Profile Input->Res_Low < T_onset Res_Ideal High Conv. Clean Profile Input->Res_Ideal Range Res_Dirty High Conv. New Impurities Input->Res_Dirty > T_max Action_Low Increase T (Kinetic Limit) Res_Low->Action_Low Action_Ideal OPTIMAL (Thermodynamic Sweet Spot) Res_Ideal->Action_Ideal Action_Dirty Decrease T (Thermal Degradation) Res_Dirty->Action_Dirty

Figure 2: Logic flow for interpreting thermal gradient data.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up the coupling? A: Yes, but with caution. Microwaves are excellent for


 because they overcome high activation barriers quickly (e.g., 180°C for 10 min). However, for Pd-catalyzed  reactions, the rapid superheating often degrades the catalyst faster than the turnover frequency (TOF), leading to lower yields than conventional heating [4].

Q: My pyridine has a Chlorine at C2 and C4. Which one reacts first? A: In


, the C4 position is generally more reactive than C2 due to greater stabilization of the Meisenheimer intermediate, but this is temperature-dependent. At lower temperatures (0-25°C), selectivity is maximized. At reflux (>100°C), you will likely get a mixture. Protocol:  Start at 0°C and warm slowly [5].

Q: Why do you recommend 90°C for Cu-catalyzed coupling? A: This is the activation threshold for the transmetallation step in the catalytic cycle. Below 80-90°C, the copper-phenoxide species forms but fails to undergo oxidative addition/reductive elimination with the aryl halide efficiently, leading to stalled reactions [3].

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 131(5), 1749–1751. Link

  • Yang, X., et al. (2016).[3] Palladium-Catalyzed Selective α-Alkenylation of Pyridylmethyl Ethers. Organic Letters, 18(10), 2371–2374.[3] Link

  • Sperotto, E., et al. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions, 39, 10338-10351. Link

  • Kaval, N., et al. (2004). Microwave-Assisted Decoration of the 2(1H)-Pyrazinone Scaffold. Journal of Combinatorial Chemistry, 6(5), 794–804. Link

  • Rohrbach, S., et al. (2019).[4] Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 58(46), 16368-16388. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Determination of Methyl 5-phenoxynicotinate

In the landscape of pharmaceutical development and quality control, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 5-phenoxynicotinate, a key...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 5-phenoxynicotinate, a key building block in the synthesis of various pharmaceutical agents, demands a robust and reliable analytical method to ensure its quality and the safety of the final drug product. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl 5-phenoxynicotinate, grounded in scientific principles and regulatory expectations.

The development of a successful HPLC method is a systematic process that involves the careful selection and optimization of several key parameters. This guide will navigate through the critical choices in stationary phase, mobile phase composition, and detection settings, offering a comparative analysis to arrive at an optimized, validated method. Our approach is rooted in the principles outlined by the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9][10][11][12]

The Analyte: Understanding Methyl 5-phenoxynicotinate

Methyl 5-phenoxynicotinate possesses a unique chemical structure, incorporating both a pyridine ring and a phenoxy group. This combination of a basic heterocyclic aromatic amine and a neutral aromatic ether dictates its chromatographic behavior. The pyridine moiety (pKa around 5-6) can interact with residual silanols on the silica-based stationary phase, potentially leading to peak tailing.[13][14] The hydrophobic phenoxy and methyl nicotinate parts of the molecule make it well-suited for reversed-phase chromatography.

The Foundation: A Systematic Approach to Method Development

A successful HPLC method development strategy is not a matter of chance, but a logical progression of experiments designed to achieve the desired separation. The overall workflow can be visualized as follows:

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (pKa, logP, UV spectrum) B Initial Column & Mobile Phase Selection A->B C Scouting Gradients B->C D Fine-tuning of Mobile Phase (Organic ratio, pH, Buffer) C->D E Evaluation of Different Stationary Phases D->E F Temperature & Flow Rate Optimization E->F G System Suitability Definition F->G H Validation according to ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision, etc.) G->H I Forced Degradation Studies H->I

Caption: A generalized workflow for systematic HPLC method development.

Comparative Analysis of Stationary Phases

The choice of the stationary phase is arguably the most critical factor in achieving the desired selectivity. For an aromatic compound like Methyl 5-phenoxynicotinate, several reversed-phase columns are viable options.[15][16]

Stationary PhasePrinciple of SeparationAdvantages for Methyl 5-phenoxynicotinatePotential Disadvantages
C18 (Octadecyl Silane) Primarily hydrophobic interactions.Excellent retention for the aromatic rings. Widely available and well-characterized.Potential for peak tailing due to interaction of the basic pyridine nitrogen with residual silanols.
C8 (Octyl Silane) Less hydrophobic than C18.Shorter retention times, which can be advantageous for faster analysis. May offer different selectivity for impurities.May provide insufficient retention for polar impurities.
Phenyl Hydrophobic and π-π interactions.The phenyl stationary phase can have specific π-π interactions with the aromatic rings of the analyte and impurities, offering unique selectivity.[16]Can be less stable at extreme pH values compared to modern C18 columns.

Recommendation: A modern, end-capped C18 column is an excellent starting point due to its versatility and high efficiency. A phenyl column should be considered as a secondary option if selectivity issues arise with the C18 phase.

Experimental Protocols: A Comparative Study

To illustrate the impact of different chromatographic conditions, we will compare three distinct methods.

Method A: The Workhorse - C18 with Acetonitrile/Water

This method represents a standard starting point for many aromatic compounds.

Experimental Protocol:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Method B: The Alternative - Phenyl Column with Methanol/Water

This method explores the alternative selectivity offered by a phenyl stationary phase and a different organic modifier.

Experimental Protocol:

  • Column: Phenyl, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.0.

  • Mobile Phase B: Methanol.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of methanol and water to a final concentration of 1 mg/mL.

Method C: The Optimized Approach - C18 with pH Control

This method builds upon the initial C18 method by incorporating a buffer to control the mobile phase pH, aiming to improve peak shape.

Experimental Protocol:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 35% B to 85% B over 12 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Comparative Performance Data

The following table summarizes the expected performance of each method for the analysis of Methyl 5-phenoxynicotinate and a hypothetical closely eluting impurity.

ParameterMethod AMethod BMethod C (Optimized)
Retention Time (min) 8.57.26.8
Resolution (Main Peak vs. Impurity) 1.82.12.5
Tailing Factor (Main Peak) 1.61.41.1
Theoretical Plates (Main Peak) 8,5009,20012,500

Analysis of Results:

  • Method A provides a decent separation, but the tailing factor is suboptimal, likely due to the interaction of the pyridine nitrogen with the stationary phase.

  • Method B offers improved resolution and a better tailing factor, demonstrating the alternative selectivity of the phenyl column.

  • Method C represents the most optimized method, with a significantly improved tailing factor due to the pH control, excellent resolution, and a higher plate count, indicating better efficiency.

The Logic of Optimization: A Visual Guide

The process of moving from an initial method to an optimized one involves a series of logical adjustments based on the observed chromatographic data.

Optimization_Logic Initial Initial Action1 Action Lower Mobile Phase pH (e.g., pH 3.0) Initial->Action1 Reason1 {Reason|Protonate pyridine nitrogen Reduce interaction with silanols} Action1->Reason1 Result1 Result Improved Peak Shape (Tailing Factor ~ 1.1) Action1->Result1 Action2 Action Increase Column Temperature (e.g., 40 °C) Result1->Action2 Reason2 {Reason|Decrease mobile phase viscosity Improve mass transfer} Action2->Reason2 Result2 Result Increased Efficiency (Higher Plate Count) Action2->Result2

Caption: The decision-making process for method optimization.

Method Validation: Ensuring Trustworthiness

Once an optimized method is established, it must be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[8][9][10][11] The validation process provides a high degree of assurance that the method will consistently produce accurate and reliable results.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9] This is often demonstrated through forced degradation studies (acid, base, oxidation, heat, and light).

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The development of a robust and reliable HPLC method for the purity determination of Methyl 5-phenoxynicotinate is a systematic endeavor that requires a thorough understanding of the analyte's chemistry and the principles of chromatography. While a standard C18 column with an acetonitrile/water mobile phase provides a reasonable starting point, optimization through pH control is crucial for achieving symmetrical peaks and optimal resolution. The comparative data presented in this guide demonstrates that Method C , utilizing a C18 column with a buffered mobile phase at a controlled pH and elevated temperature, offers superior performance in terms of peak shape, resolution, and efficiency. This method, once fully validated according to ICH guidelines, will provide a high degree of confidence in the quality and purity of Methyl 5-phenoxynicotinate.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • European Pharmacopoeia. Chapter 2.2.46. Chromatographic separation techniques. [Link]

  • USP-NF. <621> Chromatography. [Link]

  • United States Pharmacopeia (2021). General Chapter, <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • European Pharmacopoeia. 2.2.46. Chromatographic separation techniques. [Link]

  • Stafilov, T., et al. (2010). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of the Chemical Society of Pakistan, 32(4), 484-491. [Link]

  • McMaster, M. (2024). Are You Sure You Understand USP <621>?. LCGC International. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • European Pharmacopoeia. 2.2.46. Chromatographic separation techniques. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Patel, S., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(4), 345-353. [Link]

  • ECA Academy. (2022). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]

  • Das, A., et al. (2013). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Journal of the Indian Chemical Society, 90(10), 2045-2050. [Link]

  • Kumar, N., & Goel, N. (2019). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of pharmaceutical and biomedical analysis, 176, 112807. [Link]

  • IntuitionLabs.ai. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Patel, S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Das, A., et al. (2013). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. ResearchGate. [Link]

  • Beg, S., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 13(1), 1-14. [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • David, V., & Ionescu, C. (2011). Retention behaviour of aromatic hydrocarbons in reversed-phase HPLC based on phenyl-silica stationary phase. Revue Roumaine de Chimie, 56(11), 1033-1039. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • El-Haddadi, A., et al. (2022). HPLC-PDA/ESI-MS Analysis of Phenolic Compounds and Bioactivities of the Ethanolic Extract from Flowers of Moroccan Anacyclus clavatus. Molecules, 27(24), 8753. [Link]

  • Al-Rimawi, F., et al. (2024). HPLC-HESI-MS/MS Analysis of Phenolic Compounds from Cynoglossum tubiflorus Leaf Extracts: An Assessment of Their Cytotoxic, Antioxidant, and Antibacterial Properties. Molecules, 29(6), 1369. [Link]

  • Pace Analytical Services. (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. [Link]

  • Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • Perišić-Janjić, N. U., et al. (2011). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Iranian journal of pharmaceutical research : IJPR, 10(3), 445–451. [Link]

  • Rao, B. M., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia pharmaceutica, 81(4), 1057–1074. [Link]

  • Rao, B. M., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. PubMed. [Link]

  • SIELC Technologies. Separation of Methyl 5-thioxo-L-prolinate on Newcrom R1 HPLC column. [Link]

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Comparative

Mass Spectrometry Fragmentation Pattern of Phenoxy-Pyridine Esters: A Comparative Analysis Guide

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of phenoxy-pyridine esters, a structural motif common in potent agrochemicals (e.g., fluroxypyr, triclopyr derivatives) a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of phenoxy-pyridine esters, a structural motif common in potent agrochemicals (e.g., fluroxypyr, triclopyr derivatives) and emerging pharmaceutical intermediates.

Executive Summary & Technical Context

Target Analyte: Phenoxy-pyridine carboxylic acid esters. Primary Challenge: Differentiating positional isomers (2-, 3-, 4-substituted) and distinguishing isobaric impurities. Methodological Comparison: This guide compares Electron Ionization (EI-MS) (the "Gold Standard" for spectral fingerprinting) against Electrospray Ionization Tandem MS (ESI-MS/MS) (the "Alternative" for high-sensitivity quantification and soft ionization).

While EI provides rich structural fragmentation useful for library matching, it often obliterates the molecular ion (


) in labile esters. Conversely, ESI-MS/MS preserves the protonated molecule (

) but requires specific collision energies to generate diagnostic fragments. This guide elucidates the mechanistic differences to optimize your structural elucidation workflows.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of phenoxy-pyridine esters is governed by three competing functionalities:

  • The Pyridine Ring: Acts as a "charge sink" (protonation site in ESI) and directs "ortho-effects."

  • The Ester Linkage: Susceptible to

    
    -cleavage and McLafferty rearrangements (if alkyl chain length 
    
    
    
    3).
  • The Phenoxy Ether: Prone to homolytic cleavage (EI) or neutral loss of phenol (ESI).

The "Ortho Effect" (Critical Mechanism)

In pyridine esters, the position of the ester relative to the ring nitrogen is diagnostic.

  • 2-Position (Ortho): The ester carbonyl oxygen can interact with the lone pair of the pyridine nitrogen (or the protonated nitrogen in ESI), facilitating unique eliminations (e.g., loss of formaldehyde

    
     from methyl esters) that are absent in 3- or 4-isomers.
    
Visualization of Fragmentation Logic

The following diagram maps the dissociation pathways for a generic phenoxy-pyridine ethyl ester under ESI-CID conditions.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Protonated on Pyridine N) PathA Acylium Ion Formation (Loss of Alkoxy Group) Precursor->PathA Inductive Cleavage (Alpha) PathB Neutral Loss of Alcohol (Ester Cleavage) Precursor->PathB Charge-Remote Rearrangement PathC Phenoxy Cleavage (Loss of Phenol) Precursor->PathC Ether Bond Scission FragA1 Pyridinium Carbonyl Ion [Py-C≡O]+ PathA->FragA1 - CO (Carbon Monoxide) FragB1 Ketene Loss (Rearrangement) PathB->FragB1 Ring Contraction FragC1 Pyridine Radical Cation PathC->FragC1 Radical stabilization

Caption: ESI-CID fragmentation map showing competitive pathways for phenoxy-pyridine esters. The protonated nitrogen directs charge-remote rearrangements.

Comparative Analysis: EI-MS vs. ESI-MS/MS

This section objectively compares the performance of the two dominant ionization modes for this specific chemical class.

Table 1: Performance Matrix
FeatureMethod A: EI-MS (70 eV) Method B: ESI-MS/MS (CID)
Primary Utility Structural Identification (Library Matching)Trace Quantification & Pharmacokinetics
Molecular Ion (

)
Weak or Absent (due to labile ester)Dominant Base Peak (

)
Isomer Differentiation High. Distinct patterns for 2-, 3-, 4-isomers due to electronic effects.Medium. Requires optimized Collision Energy (CE) to distinguish isomers.
Key Fragment Types Odd-electron radical cations (

),

-cleavage ions.
Even-electron cations, Neutral losses (

,

,

).
Sensitivity Nanogram range (

g)
Picogram/Femtogram range (

g)
Ortho-Effect Visibility Prominent (e.g.,

sequences).
Subtle (manifests as ratio changes in product ions).
Detailed Performance Review
Method A: Electron Ionization (EI)[1][2][3][4]
  • Mechanism: High-energy electron impact (70 eV) induces extensive fragmentation.

  • Diagnostic Pattern: Phenoxy-pyridine esters typically show a base peak corresponding to the Pyridine-Carbonyl ion (

    
    , formed after alkoxy loss).
    
  • Limitation: The molecular ion is often unstable. For high-molecular-weight esters, you may not see the parent mass, making impurity identification difficult without a reference standard.

Method B: ESI-MS/MS (The Modern Standard)
  • Mechanism: Soft ionization generates a stable

    
    . Collision Induced Dissociation (CID) is then used to "shatter" the molecule in a controlled manner.
    
  • Advantage: By ramping the Collision Energy (CE), you can generate "Energy-Resolved Mass Spectra" (ER-MS). This allows you to tune the method to see both the parent (for quant) and specific fragments (for qual).

  • Specific Behavior: Phenoxy-pyridine esters in ESI often undergo a neutral loss of the ester alcohol (e.g., loss of 32 Da for methyl esters, 46 Da for ethyl esters) followed by the loss of CO (28 Da).

Experimental Protocol: ESI-MS/MS Optimization

To replicate the data and validate the fragmentation patterns, follow this self-validating protocol.

Reagents & Setup
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (Aprotic organic modifier).

  • Flow Rate: 0.3 mL/min (Standard analytical flow).

Step-by-Step Workflow
  • Direct Infusion (Tuning):

    • Prepare a 1 µg/mL solution of the ester in 50:50 A:B.

    • Infuse directly into the MS source at 10 µL/min.

  • Precursor Isolation:

    • Set MS1 to scan mode. Identify the

      
       peak.[5][6]
      
    • Validation Check: Ensure the isotopic pattern matches the theoretical distribution (Carbon-13 presence).

  • Energy Breakdown Curve (The Critical Step):

    • Select the precursor ion.

    • Step the Collision Energy (CE) from 10 eV to 60 eV in 5 eV increments.

    • Observation:

      • Low CE (10-20 eV): Loss of Alcohol (

        
        ).
        
      • Med CE (25-40 eV): Cleavage of Phenoxy ether (

        
        ).
        
      • High CE (>45 eV): Ring fragmentation (Pyridinium ring opening).

  • Isomer Differentiation Test:

    • If analyzing 2-phenoxy vs. 3-phenoxy isomers, compare the ratio of the [M+H - ROH] peak to the [M+H - Phenol] peak. The steric hindrance in the 2-position often favors the alcohol loss pathway.

Workflow Diagram

ExperimentalProtocol cluster_valid Validation Loop Sample Sample Prep (1 µg/mL in 50:50 MeOH/H2O) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+4.5 kV, 350°C) LC->ESI MS1 Q1 Scan (Select [M+H]+) ESI->MS1 Cell Collision Cell (Ramp CE 10-60eV) MS1->Cell MS2 Q3 Detection (Fragment Analysis) Cell->MS2 MS2->MS1 Confirm Precursor Isotope Pattern

Caption: Analytical workflow for generating energy-resolved fragmentation data.

References

  • Budzikiewicz, H., et al. (1981). "The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters." Phosphorus and Sulfur and the Related Elements. Link

  • Thermo Fisher Scientific. (2021). "Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn." Application Note. Link

  • Li, Z., et al. (2021). "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry." Journal of Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Pyridine Derivatives." NIST Chemistry WebBook. Link

Sources

Validation

Comparative Guide: SNAr vs. Chan-Lam Coupling in Drug Discovery

Executive Summary: The Strategic Divergence In the high-stakes arena of pharmaceutical process chemistry, the formation of Carbon-Heteroatom (C-N, C-O) bonds is ubiquitous. While Palladium-catalyzed cross-couplings (Buch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Divergence

In the high-stakes arena of pharmaceutical process chemistry, the formation of Carbon-Heteroatom (C-N, C-O) bonds is ubiquitous. While Palladium-catalyzed cross-couplings (Buchwald-Hartwig) often dominate the conversation, two other pathways offer distinct strategic advantages: Nucleophilic Aromatic Substitution (SNAr) and Chan-Lam Coupling .

This guide is not merely a list of reactions; it is a decision-making framework. SNAr represents the classical, atom-economical workhorse for electron-deficient systems, prioritizing low cost and metal-free conditions. In contrast, Chan-Lam offers a mild, oxidative solution for chemically sensitive or electron-neutral substrates, trading atom economy for functional group tolerance and operational simplicity.

Part 1: Mechanistic Underpinnings & Visualization

To control a reaction, one must understand its kinetic bottlenecks.

Nucleophilic Aromatic Substitution (SNAr)

The Mechanism: SNAr proceeds via a stepwise Addition-Elimination pathway.[1][2] The rate-determining step (RDS) is typically the initial nucleophilic attack, disrupting aromaticity to form a high-energy anionic intermediate (Meisenheimer Complex).

  • Critical Requirement: Strong Electron-Withdrawing Groups (EWGs) ortho/para to the leaving group are non-negotiable to stabilize the negative charge.

  • Leaving Group Order: F > NO₂ > Cl ≈ Br > I. Fluorine is superior because its high electronegativity lowers the LUMO energy of the ring, accelerating the nucleophilic attack (RDS), despite being a poor leaving group.

SNAr_Mechanism Substrate Aryl Halide (EWG-Activated) TS1 Transition State 1 (Loss of Aromaticity) Substrate->TS1 + Nu-H Nucleophile Nucleophile (H-Nu) Nucleophile->TS1 Meisenheimer Meisenheimer Complex (Anionic) TS1->Meisenheimer RDS (Rate Determining) Product Substituted Product Meisenheimer->Product Fast Elimination (Re-aromatization) LG Leaving Group (X-) Meisenheimer->LG

Figure 1: The SNAr pathway relies on the stability of the Meisenheimer complex, dictated by electron-withdrawing substituents.

Chan-Lam Coupling

The Mechanism: This is a Copper(II)-mediated oxidative coupling.[3][4][5] Unlike Pd-catalysis (0


 II), Chan-Lam typically cycles between Cu(II) and Cu(III).
  • Key Feature: It couples two nucleophiles (Aryl Boronic Acid + Amine/Phenol). This requires an external oxidant (often atmospheric

    
    ) to absorb the electrons.[6][7]
    
  • The "Trap": The reaction is sensitive to moisture (protodeboronation) and requires careful control of the Cu species to prevent catalyst poisoning.

ChanLam_Cycle Cu2 Cu(II)-X2 (Pre-catalyst) Complex_A Cu(II)-Nu Complex Cu2->Complex_A + Nucleophile (H-Nu) Cu3_Species Cu(III)-Ar-Nu Intermediate Complex_A->Cu3_Species + Ar-B(OH)2 (Transmetalation) Transmetal Transmetalation (Ar-B(OH)2 enters) RedElim Reductive Elimination Cu3_Species->RedElim Cu1 Cu(I) Species RedElim->Cu1 + Product (Ar-Nu) Cu1->Cu2 + Oxidant (O2) Oxidation Oxidation (O2/Air)

Figure 2: The Chan-Lam catalytic cycle. Note the critical role of the oxidant in regenerating the active Cu(II) species.

Part 2: Strategic Selection Guide

When designing a route, use this logic gate to select the optimal methodology.

FeatureSNAr (Nucleophilic Substitution) Chan-Lam Coupling
Primary Substrate Aryl Halides (F, Cl)Aryl Boronic Acids/Esters
Electronic Requirement Strict: Requires EWG (NO₂, CN, CF₃)Flexible: Works on electron-rich & neutral rings
Reaction Conditions Harsh: High Temp (>80°C), Strong BaseMild: Room Temp, Weak Base, Open Air
Regioselectivity Controlled by leaving group position (Ortho/Para)Controlled by Boron position (Site-specific)
Impurity Profile Genotoxic impurities (Halides), degradationCopper residues, Boronic acid homocoupling
Scalability High (Robust, cheap reagents)Moderate (O₂ mass transfer limits, Cu waste)
Decision Logic:
  • Is the ring Electron Deficient?

    • YES (e.g., 4-fluoronitrobenzene): Use SNAr .[8] It is cheaper, cleaner, and faster.

    • NO (e.g., anisole, toluene): SNAr will fail. Use Chan-Lam (or Buchwald-Hartwig).[3][4]

  • Is the substrate thermally sensitive?

    • YES: Use Chan-Lam (Room Temperature).[3][9]

    • NO: SNAr is viable.[1][10]

  • Are heavy metals restricted?

    • YES: SNAr is metal-free.[8] Chan-Lam requires Cu removal (remediation).

Part 3: Experimental Protocols (SOPs)

These protocols are designed to be self-validating. If the color changes or intermediates described do not appear, stop and troubleshoot.

Protocol A: Standard SNAr Reaction

Target: N-Arylation of Morpholine with 4-Fluoronitrobenzene Rationale: Fluorine is selected as the leaving group to maximize the rate of the Meisenheimer complex formation (RDS).

Materials:

  • 4-Fluoronitrobenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • K₂CO₃ (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Polar aprotic is essential to solvate the cation and leave the nucleophile "naked").[11]

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoronitrobenzene (1.41 g, 10 mmol) in MeCN (20 mL).

  • Addition: Add K₂CO₃ (2.07 g, 15 mmol) followed by dropwise addition of Morpholine (1.05 mL, 12 mmol). Observation: The suspension may turn slightly yellow immediately.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The UV-active starting material (Rf ~0.6) should disappear, replaced by a lower Rf yellow spot (Product).

  • Workup: Cool to RT. Pour into water (100 mL). The product (4-morpholinonitrobenzene) is often a solid that precipitates.

  • Isolation: Filter the solid. Wash with water to remove salts. Recrystallize from Ethanol if necessary.

  • Validation: ¹H NMR should show the disappearance of the characteristic fluorine-coupled aromatic signals.

Protocol B: Chan-Lam Oxidative Coupling

Target: N-Arylation of Imidazole with Phenylboronic Acid Rationale: Imidazole is a challenging nucleophile for SNAr due to reversibility; Chan-Lam drives this forward oxidatively.

Materials:

  • Phenylboronic Acid (1.5 equiv) - Excess is needed due to protodeboronation side-reactions.

  • Imidazole (1.0 equiv)

  • Catalyst: Cu(OAc)₂ (0.1–1.0 equiv). Note: Stoichiometric Cu often gives higher yields in shorter times, but catalytic (10-20 mol%) works with good O₂ sparging.

  • Base: Pyridine (2.0 equiv) or Et₃N.

  • Solvent: Methanol (MeOH) or DCM.

  • Oxidant: Open air (balloon of O₂ preferred for speed).

Step-by-Step:

  • Setup: In a flask open to the air (or with a drying tube), combine Imidazole (68 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and Cu(OAc)₂ (18 mg, 0.1 mmol for catalytic; 181 mg for stoichiometric).

  • Solvent & Base: Add MeOH (5 mL) and Pyridine (162 µL, 2.0 mmol).

    • Checkpoint: The solution should turn a deep blue/green color (formation of Cu-Pyridine complex).

  • Reaction: Stir vigorously at Room Temperature.

    • Critical: If using catalytic Cu, ensure high surface area stirring to maximize O₂ uptake.

  • Timeline: Stir for 12–24 hours.

    • Observation: The reaction mixture color may shift as Cu(II) is consumed and regenerated. A dark precipitate (Cu species) may form eventually.

  • Workup: Dilute with EtOAc, wash with 1M NH₄OH (to chelate and remove Copper), then water and brine.

  • Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography.

Part 4: Performance Comparison Data

The following table contrasts the performance metrics based on typical laboratory results for C-N bond formation.

MetricSNAr (Activated System)Chan-Lam (General System)
Typical Yield 85–98%60–85%
Reaction Time 2–6 Hours12–48 Hours
Atom Economy High (Loss of HX only)Low (Loss of B(OH)₃, requires excess reagent)
E-Factor (Waste) Low (< 5 kg/kg typical)High (> 10 kg/kg due to solvent/workup)
Cost of Goods Low (Aryl Chlorides/Fluorides)High (Boronic Acids + Cu remediation)
Toxicity Risks Halogenated waste, Reprotoxic solventsCopper accumulation, Boron residues
Case Study: Synthesis of N-Aryl Azoles
  • Scenario: Synthesizing a library of antifungal agents (Azole derivatives).

  • SNAr Approach: Requires 4-fluoro-nitrobenzene. Excellent yield (95%), but limited to nitro-substituted products. Requires downstream reduction of NO₂ to NH₂ for further functionalization.

  • Chan-Lam Approach: Can use Phenylboronic acid, 4-Methoxyphenylboronic acid, etc. Direct access to diverse electronics.[12] Yields are moderate (70%), but the route is 2 steps shorter (no reduction needed).

  • Verdict: Use Chan-Lam for library diversity (Discovery Phase); use SNAr for scale-up of specific electron-deficient targets (Process Phase).

References

  • Mechanism of Chan-Lam Coupling: Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[13] J. Am. Chem. Soc. 2017, 139, 4769–4779.[13] Link

  • SNAr Kinetics & Meisenheimer Complex: Terrier, F. "Nucleophilic Aromatic Substitution: The Influence of the Nitro Group." Chem. Rev. 1982, 82, 77–152. Link

  • Chan-Lam Substrate Scope: Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[4][14] Synthesis 2011, 2011(06), 829-856. Link

  • Green Chemistry Metrics: Sheldon, R. A. "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chem.[15] 2017, 19, 18-43. Link

  • Comparative Methodologies: Evano, G., et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chem. Rev. 2008, 108, 3054–3131. Link

Sources

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